molecular formula C26H32N2O9 B3916786 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid

2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid

Cat. No.: B3916786
M. Wt: 516.5 g/mol
InChI Key: AKDLJBVWDAVNMJ-VCHYOVAHSA-N
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Description

2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid is a complex organic compound characterized by its multiple methoxy groups and amido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the core structure through condensation reactions, followed by the introduction of methoxy groups via methylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products Formed

Scientific Research Applications

2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyphenylpropionic acid
  • 3,4,5-Trimethoxycinnamic acid

Uniqueness

Compared to similar compounds, 2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid stands out due to its unique combination of methoxy and amido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O9/c1-14(2)22(26(31)32)28-25(30)18(10-15-8-9-17(33-3)13-19(15)34-4)27-24(29)16-11-20(35-5)23(37-7)21(12-16)36-6/h8-14,22H,1-7H3,(H,27,29)(H,28,30)(H,31,32)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDLJBVWDAVNMJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C\C1=C(C=C(C=C1)OC)OC)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid
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2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid
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2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid
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2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid
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2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid
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2-[(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]-3-methylbutanoic acid

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